Cillin - 7005-30-3

Cillin

Catalog Number: EVT-7948987
CAS Number: 7005-30-3
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cillin is a natural product found in Penicillium chrysogenum with data available.
Source

Cillin compounds are originally derived from the mold Penicillium chrysogenum, which produces penicillin. The discovery of penicillin by Alexander Fleming in 1928 marked a significant breakthrough in medicine, leading to the development of various synthetic derivatives that enhance efficacy against a broader spectrum of bacteria.

Classification

Cillin compounds can be classified based on their chemical structure and spectrum of activity:

  • Natural Penicillins: Such as Penicillin G and Penicillin V.
  • Aminopenicillins: Including Ampicillin and Amoxicillin, which have enhanced activity against Gram-negative bacteria.
  • Penicillinase-resistant Penicillins: Such as Methicillin and Oxacillin, designed to resist bacterial enzymes that degrade penicillin.
  • Extended-spectrum Penicillins: Including Piperacillin and Ticarcillin, effective against a wider range of bacteria.
Synthesis Analysis

Methods

The synthesis of Cillin compounds generally involves fermentation processes using Penicillium species or chemical modifications of existing penicillin structures.

  1. Fermentation: This traditional method utilizes cultures of Penicillium chrysogenum under controlled conditions to produce natural penicillins. The yield can be enhanced by optimizing growth conditions such as temperature, pH, and nutrient availability.
  2. Semi-synthetic Methods: These involve the modification of natural penicillin to create derivatives with improved pharmacological properties. For instance, the side chains of the penicillin nucleus can be altered through acylation reactions to produce aminopenicillins or penicillinase-resistant variants.

Technical Details

  • Fermentation Process: Involves inoculating a nutrient-rich medium with Penicillium chrysogenum, allowing it to ferment for several days. The penicillin is then extracted and purified.
  • Chemical Modification: Techniques such as acylation or esterification are employed to modify the beta-lactam ring structure, which is essential for the antibiotic activity.
Molecular Structure Analysis

Structure

The core structure of Cillin compounds consists of a beta-lactam ring fused to a thiazolidine ring. This structure is critical for its antibacterial activity.

Structural Formula

  • The general formula can be represented as:
    C16H19N2O5SC_{16}H_{19}N_{2}O_{5}S

Data

  • Molecular Weight: Approximately 334.4 g/mol for Penicillin G.
  • Chemical Formula: Varies slightly among different derivatives but generally retains the core beta-lactam structure.
Chemical Reactions Analysis

Reactions

Cillin compounds undergo several key chemical reactions:

  1. Hydrolysis: The beta-lactam ring can be hydrolyzed by bacterial beta-lactamases, leading to loss of antibiotic activity.
  2. Acylation: Modifications through acylation can enhance stability and broaden the spectrum of activity.
  3. Degradation: Environmental factors such as pH and temperature can affect the stability of Cillin compounds, leading to degradation products.

Technical Details

  • Hydrolysis typically occurs in aqueous environments where enzymes are present, resulting in inactive metabolites.
  • Acylation reactions often involve nucleophilic attack on the carbonyl carbon of the beta-lactam ring.
Mechanism of Action

Process

Cillin antibiotics exert their antibacterial effect primarily by inhibiting bacterial cell wall synthesis. They bind to specific proteins known as penicillin-binding proteins (PBPs), which are crucial for the cross-linking process in bacterial cell walls.

Data

  • Inhibition Mechanism: By binding to PBPs, Cillin compounds prevent the formation of peptidoglycan layers, leading to cell lysis and death in actively dividing bacteria.
  • Spectrum of Activity: Effective against many Gram-positive bacteria and some Gram-negative strains depending on the specific derivative used.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically crystalline or powder form.
  • Solubility: Varies among derivatives; generally soluble in water but less so in organic solvents.

Chemical Properties

  • Stability: Sensitive to heat and acidic conditions; best stored at cool temperatures away from moisture.
  • pH Sensitivity: Most Cillin compounds are stable at neutral pH but degrade in highly acidic or basic environments.

Relevant Data or Analyses

  • Stability studies indicate that storage conditions significantly impact potency over time, with recommendations for refrigeration for optimal shelf life.
Applications

Scientific Uses

Cillin antibiotics are widely used in clinical settings for treating infections caused by susceptible organisms. Their applications include:

  • Treatment of respiratory tract infections (e.g., pneumonia).
  • Management of skin infections (e.g., cellulitis).
  • Use in surgical prophylaxis to prevent postoperative infections.
  • Treatment of bacterial endocarditis and other serious infections.

Properties

CAS Number

7005-30-3

Product Name

Cillin

IUPAC Name

3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)

InChI Key

JGSARLDLIJGVTE-UHFFFAOYSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

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